molecular formula C12H23N3S B10814912 [(Z)-(2-hexylcyclopentylidene)amino]thiourea CAS No. 321673-30-7

[(Z)-(2-hexylcyclopentylidene)amino]thiourea

Cat. No.: B10814912
CAS No.: 321673-30-7
M. Wt: 241.40 g/mol
InChI Key: OWGUSBISUVLUJF-KAMYIIQDSA-N
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Description

[(Z)-(2-hexylcyclopentylidene)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . The compound’s structure features a thiourea moiety, which is characterized by the presence of a sulfur atom replacing the oxygen atom found in urea.

Preparation Methods

Chemical Reactions Analysis

[(Z)-(2-hexylcyclopentylidene)amino]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of [(Z)-(2-hexylcyclopentylidene)amino]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s thiourea moiety allows it to participate in hydrogen bonding, which is crucial for its biological activity . The molecular targets and pathways involved in its effects include enzymes and receptors that are essential for cellular processes. By interacting with these targets, this compound can modulate biological pathways and exert its therapeutic effects .

Comparison with Similar Compounds

[(Z)-(2-hexylcyclopentylidene)amino]thiourea is similar to other thiourea derivatives, such as thiourea itself and various substituted thioureas. its unique structure, featuring a hexylcyclopentylidene group, distinguishes it from other compounds in this class . This structural difference can result in variations in biological activity and chemical reactivity. Similar compounds include thiourea, isothiourea, and other substituted thioureas .

Properties

IUPAC Name

[(Z)-(2-hexylcyclopentylidene)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGUSBISUVLUJF-KAMYIIQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCCC1=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC\1CCC/C1=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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